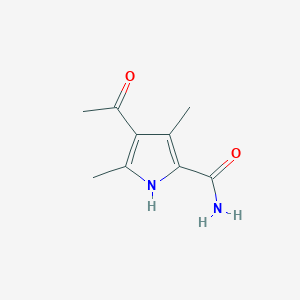![molecular formula C9H7N3 B12889892 1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core and an acetonitrile group. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for drug development and other scientific applications.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at elevated temperatures (around 50°C) to yield various derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as catalytic hydrogenation and chromatographic purification.
Analyse Des Réactions Chimiques
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine-N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the acetonitrile group, resulting in different chemical properties and biological activities.
Pyrrolo[3,4-c]pyridine: This compound has a different arrangement of nitrogen atoms within the ring system, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7N3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-(1H-pyrrolo[3,2-b]pyridin-6-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-9-8(12-6-7)2-4-11-9/h2,4-6,11H,1H2 |
Clé InChI |
CRTYJZLJERVJBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1N=CC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)

![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)



